molecular formula C14H12N2O2 B11868622 Ethyl 2-cyano-2-quinolin-2-ylacetate CAS No. 22190-15-4

Ethyl 2-cyano-2-quinolin-2-ylacetate

Cat. No.: B11868622
CAS No.: 22190-15-4
M. Wt: 240.26 g/mol
InChI Key: ZRSWXKLCOLZXRC-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-quinolin-2-ylacetate is a chemical compound with the molecular formula C13H10N2O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-2-quinolin-2-ylacetate can be synthesized through the reaction of ethyl cyanoacetate with quinoline derivatives. One common method involves the Knoevenagel condensation reaction, where ethyl cyanoacetate reacts with an aldehyde derivative of quinoline in the presence of a base such as piperidine or pyridine . The reaction typically occurs under reflux conditions, and the product is isolated through crystallization or distillation.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as zinc trifluoromethanesulfonate can be used to enhance the reaction rate and yield . The use of solvent-free conditions and microwave irradiation has also been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-2-quinolin-2-ylacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, forming ethyl 2-amino-2-quinolin-2-ylacetate.

    Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions include quinoline-2-carboxylic acid derivatives, ethyl 2-amino-2-quinolin-2-ylacetate, and various substituted quinoline derivatives .

Scientific Research Applications

Ethyl 2-cyano-2-quinolin-2-ylacetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the production of dyes, pigments, and other fine chemicals

Mechanism of Action

The mechanism of action of ethyl 2-cyano-2-quinolin-2-ylacetate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the quinoline moiety can intercalate with DNA, potentially disrupting cellular processes. The compound may also inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of the quinoline and cyanoacetate moieties, which confer distinct chemical reactivity and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

22190-15-4

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

ethyl 2-cyano-2-quinolin-2-ylacetate

InChI

InChI=1S/C14H12N2O2/c1-2-18-14(17)11(9-15)13-8-7-10-5-3-4-6-12(10)16-13/h3-8,11H,2H2,1H3

InChI Key

ZRSWXKLCOLZXRC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)C1=NC2=CC=CC=C2C=C1

Origin of Product

United States

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